(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one
Description
The compound (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one is a substituted imidazolone derivative. Key substituents include:
- A 4-butoxyphenyl group at the 2-position, introducing a long alkoxy chain that may enhance lipophilicity.
- A 3-chloro-2-methylphenyl group at the 1-position, combining electron-withdrawing (Cl) and electron-donating (CH₃) effects.
These substituents suggest applications in medicinal chemistry, particularly as bioactive scaffolds. Synthesis likely involves condensation reactions, similar to methods described for related compounds (e.g., ethanol/morpholine catalysis) .
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-3-(3-chloro-2-methylphenyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrClN2O2/c1-3-4-16-33-22-14-10-20(11-15-22)26-30-24(17-19-8-12-21(28)13-9-19)27(32)31(26)25-7-5-6-23(29)18(25)2/h5-15,17H,3-4,16H2,1-2H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBRBAJJTZLGK-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl, butoxyphenyl, and chloromethylphenyl groups through various substitution reactions. Key reagents include bromine, butyl alcohol, and chloromethylbenzene, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated form.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of a more saturated imidazole derivative.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one exhibit antiviral properties. For instance, derivatives have shown promising activity against the H5N1 avian influenza virus, with studies determining effective concentrations and cytotoxicity levels . Such findings suggest that this compound could be explored for developing antiviral agents.
Anticancer Activity
The imidazole ring is known for its role in various anticancer agents. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Specific derivatives have demonstrated cytotoxic effects on different cancer cell lines, indicating a potential pathway for further exploration in cancer therapy .
Enzyme Inhibition
Research has also highlighted the ability of related compounds to act as enzyme inhibitors. For example, certain derivatives have been tested for their inhibitory effects on enzymes associated with cancer and viral replication processes. This mechanism of action is crucial for developing targeted therapies .
Case Study 1: Antiviral Activity Evaluation
In a study evaluating antiviral activities of similar compounds against H5N1, a series of synthesized derivatives were tested for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells. The results indicated that certain structural modifications significantly improved antiviral potency .
Case Study 2: Anticancer Screening
A series of imidazole derivatives were screened against various cancer cell lines, including breast and lung cancer models. The study reported that specific substitutions at the phenyl rings enhanced the cytotoxic effects, suggesting a structure-activity relationship that could be exploited in drug design .
Mechanism of Action
The mechanism by which (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl and chloromethylphenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related imidazolone derivatives:
Key Observations:
- Substituent Effects on Melting Points: The presence of electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., butoxyphenyl in the target) may increase melting points due to enhanced intermolecular interactions.
- Yield Variability: Higher yields (e.g., 92% for compound 7f ) correlate with optimized reaction conditions, such as stable intermediates or efficient catalysts.
- Thioxo vs. Oxo Groups: The thioxo group in compound 3 may increase reactivity compared to the oxo group in the target, influencing pharmacological activity.
Functional Implications
- Lipophilicity: The 4-butoxyphenyl group in the target compound likely enhances membrane permeability compared to shorter alkoxy or aryl substituents in analogues.
- nitro (electron-withdrawing) or methoxy (electron-donating) groups in analogues.
- Bioactivity: While explicit data is lacking, thioxo and sulfanylidene groups in analogues are associated with enhanced enzyme inhibition (e.g., kinase or protease targets).
Biological Activity
The compound (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one is a member of the imidazole family, known for its diverse biological activities. This article reviews its synthesis, molecular structure, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate substituted phenyl derivatives with imidazole precursors. The process often includes several steps such as condensation reactions and purification techniques to obtain the final product in high yield and purity.
Molecular Structure
The molecular structure of the compound includes:
- A bromophenyl group that enhances lipophilicity.
- A butoxyphenyl moiety contributing to its steric bulk.
- A chloro-substituted methylphenyl group, which may influence its electronic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to imidazoles, including derivatives with similar structural features. For instance, compounds containing bromophenyl and butoxy groups have shown promising activity against various bacterial strains.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of bacterial cell wall synthesis |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Strong | Inhibition of lipid biosynthesis in bacteria |
Studies have demonstrated that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria through various mechanisms, including interference with cell wall synthesis and metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored against several cancer cell lines. The Sulforhodamine B (SRB) assay is commonly used to assess cytotoxicity.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 (Breast cancer) | 15 | Significant |
| HeLa (Cervical cancer) | 25 | Moderate |
In vitro studies indicate that the compound exhibits significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting a potential role in cancer therapy. The presence of electron-withdrawing groups like bromine and chlorine may enhance its anticancer activity by modulating cellular signaling pathways involved in proliferation and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A recent study highlighted the antimicrobial activity of similar imidazole derivatives against Staphylococcus aureus and E. coli, demonstrating a clear structure-activity relationship where increased lipophilicity correlated with enhanced antibacterial effects .
- Anticancer Screening : Research focusing on imidazole derivatives showed that modifications in substituents significantly affected their anticancer activity. The introduction of halogens was found to improve potency against various cancer cell lines .
Chemical Reactions Analysis
2.1. Enone Chemistry (Methylidene Group)
The methylidene group (C=CH–) undergoes 1,4-addition reactions, typical of α,β-unsaturated ketones (enones):
-
Nucleophilic Attack : Water or alcohols attack the β-carbon in acidic conditions, forming intermediates stabilized by hyperconjugation .
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Electrophilic Addition : Protonation of the α,β-unsaturated carbonyl system followed by electrophile trapping .
2.2. Imidazolone Ring Reactivity
The imidazolone core may participate in:
-
Ring-Opening Reactions : Under basic conditions, the ring can open via hydrolysis or nucleophilic attack .
-
Cycloaddition : Participation in Diels-Alder or Michael addition reactions due to conjugated electron-deficient systems .
| Reaction Type | Mechanism | Example Reaction | Key Source |
|---|---|---|---|
| 1,4-Addition | Nucleophilic attack on β-carbon | H2O addition (enone) | |
| Cycloaddition | Electron-deficient dienophile | Diels-Alder with maleimides |
3.1. NMR and IR Analysis
-
1H NMR : Aromatic protons (δ 7.60–8.39 ppm), methylidene proton (δ ~6.33 ppm), and NH signals (δ ~13.47 ppm) .
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13C NMR : Carbonyl carbons (δ 169.1–183.3 ppm), aromatic carbons (δ 124.0–150.2 ppm) .
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IR : Stretching bands for carbonyl (1766 cm⁻¹) and NH (3309 cm⁻¹) .
3.2. Mass Spectrometry
| Technique | Key Peaks | Structural Features | Key Source |
|---|---|---|---|
| 1H NMR | δ 6.33 (s, 1H), δ 13.47 (br.s) | Methylidene and NH groups | |
| IR | 1766 cm⁻¹, 3309 cm⁻¹ | Carbonyl and NH stretching |
Challenges and Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical techniques are essential for confirming its structure?
Methodological Answer: The compound can be synthesized via a condensation reaction between a substituted imidazolidinone precursor and an appropriate aldehyde. For example, equimolar amounts of precursors (e.g., 4-thioxo-imidazolidin-2-one derivatives) and arylidene components are reacted in ethanol with morpholine as a catalyst at 50°C for 8 hours . Key analytical techniques include:
- 1H NMR : To confirm proton environments (e.g., vinyl protons at δ ~6.95–8.01 ppm) and substituent integration .
- IR spectroscopy : To identify functional groups like C=O (1650–1750 cm⁻¹) and C=N (1600 cm⁻¹) .
- Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ expected at m/z 595.73 for similar analogs) .
Q. What spectroscopic methods reliably confirm the Z-configuration of the exocyclic double bond?
Methodological Answer: The Z-configuration is confirmed via 1H NMR coupling constants (J values < 12 Hz for cis protons) and X-ray crystallography . For example, crystal structures of related imidazolones (e.g., 1-benzyl-2-(4-chlorophenyl) derivatives) validate spatial arrangements using X-ray diffraction .
Q. How do substituents like 4-butoxyphenyl influence the compound’s physicochemical properties?
Methodological Answer: The 4-butoxyphenyl group enhances lipophilicity (logP > 4.5 predicted) and may reduce aqueous solubility, necessitating solvents like DMSO for in vitro assays. The 3-chloro-2-methylphenyl moiety contributes to steric bulk, potentially affecting binding interactions in biological targets .
Q. What storage and handling precautions are critical for this compound?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to heat (>50°C), moisture, and direct light, as imidazolones are prone to hydrolysis and photoisomerization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields (currently 44.73%–92% in analogs)?
Methodological Answer: Yield discrepancies arise from variations in catalysts, solvents, and temperature. For example:
- Catalyst screening : Morpholine (44.73% yield) vs. alternative bases (e.g., piperidine, which increased yields to 92% in similar imidazolones) .
- Temperature control : Prolonged heating (>8 hours) may degrade intermediates; microwave-assisted synthesis could reduce reaction times .
- Solvent polarity : Ethanol (moderate polarity) vs. DMF (high polarity) to stabilize transition states .
Q. What strategies resolve contradictions in spectral data or synthetic outcomes during protocol replication?
Methodological Answer:
Q. How can computational chemistry predict reactivity or stability under varying conditions?
Methodological Answer:
- DFT calculations : Model transition states to identify steric/electronic barriers in synthesis (e.g., activation energy for Z→E isomerization) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., water/DMSO mixtures) .
Q. What catalytic systems are reported for analogous imidazolones, and how can they be adapted?
Methodological Answer:
Q. What in vitro assays evaluate biological activity, given structural similarity to bioactive imidazolones?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
